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molecular formula C11H18O4 B2857897 1-Tert-butyl 1-ethyl cyclopropane-1,1-dicarboxylate CAS No. 18721-65-8

1-Tert-butyl 1-ethyl cyclopropane-1,1-dicarboxylate

Cat. No. B2857897
M. Wt: 214.261
InChI Key: MKCXJELMPORVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09145354B2

Procedure details

Step 1 A stirred suspension of tert-butyl ethyl malonate (2.01 mL, 10.6 mmol), 1,2-dibromoethane (1.01 mL, 11.7 mmol), potassium carbonate (3.67 g, 26.6 mmol) and 1-butyl-3-methylimidazolium tetrafluoroborate (0.198 mL, 1.06 mmol) in DMF (26.6 mL) was heated to 55° C. for 20 hours. Upon cooling the mixture was filtered and the solid residue was washed with Et2O. The mixture was diluted with Et2O and washed with water (×2). The organic phase was dried (Na2SO4), filtered and concentrated giving 1-tert-butyl 1-ethyl cyclopropane-1,1-dicarboxylate which was used without further purification, 2.24 g.
Quantity
2.01 mL
Type
reactant
Reaction Step One
Quantity
1.01 mL
Type
reactant
Reaction Step One
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
0.198 mL
Type
reactant
Reaction Step One
Name
Quantity
26.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].Br[CH2:15][CH2:16]Br.C(=O)([O-])[O-].[K+].[K+].F[B-](F)(F)F.C([N+]1C=CN(C)C=1)CCC>CN(C=O)C>[C:2]1([C:3]([O:5][CH2:6][CH3:7])=[O:4])([C:1]([O:9][C:10]([CH3:12])([CH3:11])[CH3:13])=[O:8])[CH2:16][CH2:15]1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
2.01 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OC(C)(C)C
Name
Quantity
1.01 mL
Type
reactant
Smiles
BrCCBr
Name
Quantity
3.67 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.198 mL
Type
reactant
Smiles
F[B-](F)(F)F.C(CCC)[N+]1=CN(C=C1)C
Name
Quantity
26.6 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the mixture
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the solid residue was washed with Et2O
ADDITION
Type
ADDITION
Details
The mixture was diluted with Et2O
WASH
Type
WASH
Details
washed with water (×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)(C(=O)OC(C)(C)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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